Tert-butyl 4-(((4-cyanobenzyl)amino)methyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(((4-cyanobenzyl)amino)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and a cyanobenzyl moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(((4-cyanobenzyl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using a tert-butyl carbamate group. The next step involves the introduction of the cyanobenzyl group through a nucleophilic substitution reaction. The final step includes deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(((4-cyanobenzyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Tert-butyl 4-(((4-cyanobenzyl)amino)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of tert-butyl 4-(((4-cyanobenzyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyanobenzyl group can interact with various enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(methylamino)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(((4-cyanobenzyl)amino)methyl)piperidine-1-carboxylate is unique due to the presence of the cyanobenzyl group, which imparts distinct chemical properties and biological activities. This differentiates it from other piperidine derivatives, making it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C19H27N3O2 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
tert-butyl 4-[[(4-cyanophenyl)methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27N3O2/c1-19(2,3)24-18(23)22-10-8-17(9-11-22)14-21-13-16-6-4-15(12-20)5-7-16/h4-7,17,21H,8-11,13-14H2,1-3H3 |
InChI Key |
JXWXXMWUCFXCSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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